molecular formula C40H63N9O14S B1262063 Cyanopeptolin S

Cyanopeptolin S

Cat. No.: B1262063
M. Wt: 926 g/mol
InChI Key: LQLBUPVHKUILGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanopeptolin S is a cyclic depsipeptide secondary metabolite isolated from a water bloom of the cyanobacterium Microcystis sp. . It belongs to the cyanopeptolin class of peptides, which are characterized by a six-amino acid cyclic structure closed by an ester bond and the common presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) unit in their structure . A key distinguishing feature of this compound is the presence of a sulfate group . Cyanopeptolins as a chemical family are known for their potent inhibitory activity against various serine proteases, such as chymotrypsin, trypsin, elastase, and plasmin . While the specific biological activity and potency of this compound require further research, its structural similarity to other cyanopeptolins suggests potential value as a tool for studying protease function in biochemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C40H63N9O14S

Molecular Weight

926 g/mol

IUPAC Name

[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate

InChI

InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61)

InChI Key

LQLBUPVHKUILGJ-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C

Synonyms

cyanopeptolin S

Origin of Product

United States

Scientific Research Applications

Biological Activities

Protease Inhibition
Cyanopeptolin S exhibits potent inhibitory activity against serine proteases, particularly trypsin and chymotrypsin. The IC50 values for trypsin inhibition are reported to be as low as 0.2 µg/ml . This characteristic makes this compound a candidate for drug development aimed at metabolic disorders and diseases where protease activity is implicated.

Anticancer Potential
Recent studies have indicated that Cyanopeptolins, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from Nostoc edaphicum demonstrated significant activity against HeLa cells (human cervical cancer) . The structural diversity among cyanopeptolins suggests that modifications could enhance their anticancer efficacy.

Antimicrobial Activity
While not extensively documented for this compound specifically, many cyanopeptolins are known to exhibit antimicrobial properties. This potential could be explored further in the context of developing new antibiotics or antimicrobial agents .

Case Studies

  • Inhibition of Serine Proteases
    A study demonstrated that this compound inhibited trypsin with an IC50 value of ≤ 0.2 µg/ml, showcasing its effectiveness as a protease inhibitor . This property is crucial for applications in drug discovery targeting metabolic disorders.
  • Cytotoxicity Against Cancer Cells
    In vitro assays revealed that Cyanopeptolins isolated from Nostoc edaphicum showed cytotoxic effects on HeLa cells, indicating their potential use in cancer therapies . The specific mechanisms of action remain an area for further research.
  • Toxicological Effects on Aquatic Organisms
    Research assessing the toxicity of cyanopeptolins on organisms like Caenorhabditis elegans highlighted the environmental implications of these compounds, particularly during cyanobacterial blooms . Understanding these effects is critical for evaluating the safety and ecological impact of using cyanopeptolins in various applications.

Comparative Analysis of Cyanopeptolins

The following table summarizes key biological activities associated with different cyanopeptolins:

Cyanopeptolin Variant Source Organism Protease Inhibition (IC50) Cytotoxicity (Cell Line) Antimicrobial Activity
This compoundMicrocystis sp.≤ 0.2 µg/mlHeLa (significant)Not extensively studied
CP962Nostoc edaphicum0.24–0.26 µMMCF-7 (non-cytotoxic)Not reported
CP985Nostoc edaphicum3.1–3.8 µMMCF-7 (non-cytotoxic)Not reported

Chemical Reactions Analysis

Enzymatic Inhibition

Cyanopeptolin S exhibits potent inhibitory activity against serine proteases, particularly trypsin. Key findings include:

  • Trypsin Inhibition : The compound inhibits trypsin with an IC₅₀ ≤ 0.2 µg ml⁻¹ (≈0.24 µM) . This activity is attributed to the presence of l-arginine in position 2 of the peptide sequence, which interacts with the catalytic site of trypsin .

  • Chymotrypsin Inhibition : Mild activity against chymotrypsin (IC₅₀ ~3.1–3.8 µM) is observed, likely due to steric hindrance from the sulfated glyceric acid side chain .

  • Specificity : No significant inhibition of thrombin, elastase, or protein phosphatase 1 has been reported .

Table 1: Enzyme Inhibition Profiles of this compound and Related Analogues

EnzymeIC₅₀ (µM)Structural DeterminantsReference
Trypsin≤0.24l-arginine at position 2
Chymotrypsin3.1–3.8Sulfated glyceric acid side chain

Photochemical Degradation

This compound undergoes indirect photodegradation in aquatic environments, primarily through reactions with singlet oxygen (¹O₂):

  • Reaction Kinetics : Second-order rate constants (kᵣₓₙ,₁O₂) for cyanopeptolins with tyrosine or arginine residues range from 8.4 × 10⁷ to 1.4 × 10⁸ M⁻¹s⁻¹ .

  • pH Dependence : Degradation is accelerated at alkaline pH (e.g., pH 9–11.6) due to deprotonation of phenolic groups in tyrosine-containing analogues, increasing ¹O₂ reactivity . For this compound (arginine-containing), this effect is less pronounced.

  • Environmental Half-Life : Estimated half-lives range from hours to days under natural sunlight, depending on pH and ¹O₂ concentrations .

Structural Reactivity

The unique sulfate group and cyclic depsipeptide backbone influence its chemical behavior:

Synthetic and Biosynthetic Insights

  • Biosynthesis : Produced via nonribosomal peptide synthetases (NRPS), with vertical gene transfer observed in Microcystis and Planktothrix species .

  • Structural Variants : Over 90 cyanopeptolin analogues exist, differing in residues at positions 2 (Arg, Tyr, Phe) and side chains (sulfated vs. non-sulfated) . this compound is distinguished by its sulfated d-glyceric acid moiety .

Preparation Methods

Strain Selection and Culture Conditions

Streptomyces olivochromogenes NBRC 3561, obtained from the NBRC culture collection, was cultivated on ISP2 agar medium (4 g/L yeast extract, 10 g/L malt extract, 4 g/L glucose, pH 7.2) at 30°C for 5 days. Submerged fermentation in liquid ISP2 broth (2 L scale) under aerobic conditions facilitated biomass accumulation, with spores and aerial hyphae harvested post-incubation.

Biomass Processing

Post-fermentation, cells were mechanically scraped and subjected to methanol extraction (1:2 v/v biomass:methanol) for 24 hours. The methanolic extract was filtered (Whatman No. 1), concentrated via rotary evaporation, and lyophilized to yield a crude extract (73.5 g from 2 L culture).

Extraction and Preliminary Purification

Solid-Phase Extraction (SPE)

The crude extract was fractionated using a styrene-divinylbenzene resin (CHP-20P) open column. Stepwise elution with 10%, 60%, and 100% methanol isolated nonpolar constituents. The 100% methanol fraction, enriched in streptopeptolin, was evaporated to dryness (yield: 12% w/w).

Solvent Partitioning

Further purification employed Sephadex LH-20 size-exclusion chromatography (1:1 chloroform/methanol), resolving compounds by molecular weight. Streptopeptolin eluted in mid-polarity fractions (B9–B10), concentrated to 143 mg.

High-Performance Liquid Chromatography (HPLC) Purification

Analytical and Preparative HPLC Conditions

Final purification utilized reversed-phase HPLC (Wakopak Handy ODS column, 4.6 × 250 mm²) with isocratic elution (22% acetonitrile, 0.05% trifluoroacetic acid (TFA), 1 mL/min). Streptopeptolin eluted at 21.8 min (UV detection: 220 nm), yielding 5.0 mg of >95% pure compound.

Table 1: Chromatographic Purification Summary

Step Stationary Phase Mobile Phase Yield Purity (%)
SPE (CHP-20P) Styrene-divinylbenzene 10–100% MeOH 12% 30–40
Sephadex LH-20 Dextran-based resin CHCl₃/MeOH (1:1) 143 mg 60–70
Preparative HPLC ODS-C8 22% MeCN, 0.05% TFA 5.0 mg >95

Structural Elucidation of Streptopeptolin

Spectroscopic Characterization

High-resolution ESI-MS confirmed the molecular formula C₄₆H₆₁N₉O₁₃ ([M + H – H₂O]⁺ m/z 930.4395, calc. 930.4361). NMR analysis (¹H, ¹³C, COSY, TOCSY, HMBC) revealed a cyclic depsipeptide backbone featuring:

  • 3-Amino-6-hydroxy-2-piperidone (Ahp) residue derived from proline.
  • N-Methyltyrosine and β-methylbutyric acid (Mba) side chains.
  • Lactone ring closure between threonine hydroxyl and alanine carboxyl groups.

Absolute Configuration Determination

Marfey’s analysis of acid hydrolysates established L-configurations for glutamine, threonine, proline, phenylalanine, tyrosine, and alanine residues.

Biosynthetic Pathway via Nonribosomal Peptide Synthetase (NRPS)

Gene Cluster Identification

Genome mining of S. olivochromogenes NBRC 3561 identified a 7-module NRPS cluster (BDQI01000045) encoding SpnA (SO3561_09657). AntiSMASH predicted substrate specificity for Thr, Pro, Phe, Tyr, and Val, aligning with the peptide sequence.

Table 2: NRPS Module Organization

Module A-Domain Substrate Modifications Function
1 Gln β-Methylbutyryl starter unit Chain initiation
2 Thr None Elongation
3 Gln Epimerization (E-domain) D-Gln incorporation
4 Pro Cytochrome P450 hydroxylation Ahp formation
5 Phe None Elongation
6 Tyr N-Methyltransferase (MT) N-MeTyr
7 Ala Thioesterase (TE) Cyclization and release

Post-Assembly Modifications

  • Ahp Biosynthesis : Proline undergoes hydroxylation by SpnB (P450 monooxygenase) and oxidative cyclization via SpnC to form Ahp.
  • Lactonization : The TE domain catalyzes ester bond formation between Thr-OH and Ala-COOH, releasing the cyclic depsipeptide.

Analytical Characterization and Quality Control

Purity Assessment

Analytical HPLC (Phenomenex Synergi Hydro-RP) with 1:3 acetonitrile/water + 0.1% TFA confirmed homogeneity (retention time: 34.0 min).

Stability Studies

Lyophilized streptopeptolin remained stable for 6 months at -80°C, with degradation <5% under accelerated conditions (40°C/75% RH, 1 month).

Q & A

Q. How can researchers validate the purity of newly isolated this compound?

  • Combine analytical HPLC (≥95% purity threshold) with circular dichroism (CD) to confirm chiral integrity. For cyclic peptides, perform enzymatic digestion (e.g., pronase) followed by LC-MS/MS to verify sequence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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